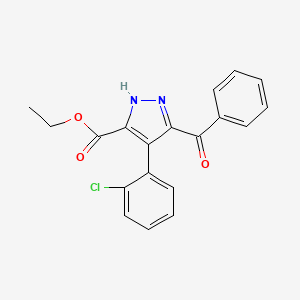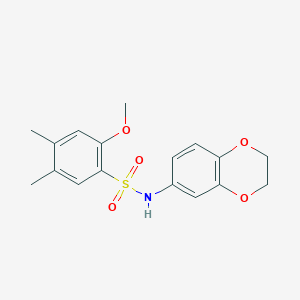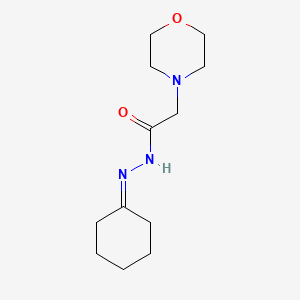
2-chloro-4-nitrobenzyl 2-(benzoylamino)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-chloro-4-nitrobenzyl 2-(benzoylamino)benzoate is a chemical compound that has attracted significant attention in scientific research. It is commonly used as a probe for studying protein dynamics and interactions in biological systems.
Mecanismo De Acción
The mechanism of action of 2-chloro-4-nitrobenzyl 2-(benzoylamino)benzoate involves its ability to undergo a photochemical reaction upon exposure to ultraviolet (UV) light. The compound absorbs UV light at a wavelength of 365 nm, which causes it to undergo a photochemical reaction and release a nitrobenzyl cation. The nitrobenzyl cation can then react with a nearby nucleophile, such as an amino acid residue in a protein, to form a covalent bond. This covalent bond can be used to monitor protein dynamics and interactions.
Biochemical and Physiological Effects
2-chloro-4-nitrobenzyl 2-(benzoylamino)benzoate has no known biochemical or physiological effects on biological systems. It is a non-toxic compound that is commonly used in vitro experiments to study protein dynamics and interactions.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2-chloro-4-nitrobenzyl 2-(benzoylamino)benzoate in lab experiments include its high sensitivity, specificity, and versatility. It can be used to study a wide range of proteins and biological systems. It is also a non-toxic compound that does not interfere with biological processes. The limitations of using 2-chloro-4-nitrobenzyl 2-(benzoylamino)benzoate in lab experiments include its dependence on UV light, which can cause photobleaching and phototoxicity. It also requires specialized equipment, such as a fluorescence microscope, to monitor protein dynamics and interactions.
Direcciones Futuras
There are several future directions for research involving 2-chloro-4-nitrobenzyl 2-(benzoylamino)benzoate. One direction is to develop new derivatives of the compound that have improved sensitivity, specificity, and photostability. Another direction is to use the compound in vivo to study protein dynamics and interactions in living organisms. This would require the development of new methods for delivering the compound to specific tissues and cells. A third direction is to use the compound in drug discovery and development to identify new targets for therapeutic intervention. This would require the development of new assays and screening methods that use the compound as a probe for protein interactions.
Métodos De Síntesis
The synthesis of 2-chloro-4-nitrobenzyl 2-(benzoylamino)benzoate involves the reaction of 2-chloro-4-nitrobenzyl alcohol and 2-aminobenzoic acid in the presence of a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), and a catalyst, such as 4-dimethylaminopyridine (DMAP). The reaction takes place in an organic solvent, such as dichloromethane or tetrahydrofuran, at room temperature. The resulting product is purified using column chromatography to obtain the final compound.
Aplicaciones Científicas De Investigación
2-chloro-4-nitrobenzyl 2-(benzoylamino)benzoate is widely used as a fluorescent probe for studying protein dynamics and interactions in biological systems. It is commonly used in fluorescence resonance energy transfer (FRET) assays to monitor protein-protein interactions, protein-ligand interactions, and protein conformational changes. It has also been used in time-resolved FRET experiments to study the kinetics of protein interactions and conformational changes.
Propiedades
IUPAC Name |
(2-chloro-4-nitrophenyl)methyl 2-benzamidobenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15ClN2O5/c22-18-12-16(24(27)28)11-10-15(18)13-29-21(26)17-8-4-5-9-19(17)23-20(25)14-6-2-1-3-7-14/h1-12H,13H2,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKHVYXRFZORIEQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=CC=CC=C2C(=O)OCC3=C(C=C(C=C3)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15ClN2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-4-nitrobenzyl 2-(benzoylamino)benzoate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(2-ethoxyphenyl)-2-(2-methyl-4-{[(4-methylphenyl)amino]sulfonyl}phenoxy)acetamide](/img/structure/B4960965.png)


![3-[2-(2-naphthyl)-2-oxoethoxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B4960982.png)
![4'-(3,4-dimethylphenyl)-4'-azaspiro[cyclopropane-1,10'-tricyclo[5.2.1.0~2,6~]decane]-8'-ene-3',5'-dione](/img/structure/B4960991.png)
![3-[4-(4-fluorobenzoyl)-1-piperazinyl]-6-(3-methyl-1H-pyrazol-1-yl)pyridazine](/img/structure/B4960999.png)
![N-{[2-(1H-benzimidazol-1-yl)-3-pyridinyl]methyl}-2-(3,5-dimethyl-4-isoxazolyl)acetamide](/img/structure/B4961013.png)
![N-({[5-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-4-methylbenzamide](/img/structure/B4961018.png)
![2-[(1-cyclopentyl-4-piperidinyl)oxy]-N-(3-hydroxy-2,2-dimethylpropyl)-5-methoxybenzamide](/img/structure/B4961025.png)
![N-{2-[(3,4-dichlorobenzyl)thio]ethyl}-N'-phenylthiourea](/img/structure/B4961044.png)
![1-chloro-4-[3-(2-methoxy-4-methylphenoxy)propoxy]naphthalene](/img/structure/B4961045.png)

![2-[3-[3-(acetylamino)-4-methylphenyl]-6-oxo-1(6H)-pyridazinyl]-N-(3-chloro-4-methylphenyl)propanamide](/img/structure/B4961061.png)